
2,3,6-Tribromobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzaldehyde is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2,3,6-Tribromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,3,6-Tribromobenzoic acid.
Reduction: 2,3,6-Tribromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2,3,6-Tribromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,6-tribromobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding interactions, further influencing the compound’s biological effects.
類似化合物との比較
2,4,6-Tribromobenzaldehyde: Another tribrominated benzaldehyde with bromine atoms at the 2, 4, and 6 positions.
2,3,5-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 5 positions.
2,3,4-Tribromobenzaldehyde: A tribrominated benzaldehyde with bromine atoms at the 2, 3, and 4 positions.
Comparison: 2,3,6-Tribromobenzaldehyde is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interactions with other molecules. Compared to other tribrominated benzaldehydes, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
477534-87-5 |
|---|---|
分子式 |
C7H3Br3O |
分子量 |
342.81 g/mol |
IUPAC名 |
2,3,6-tribromobenzaldehyde |
InChI |
InChI=1S/C7H3Br3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
InChIキー |
HOAQTUNKNNDBPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Br)C=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



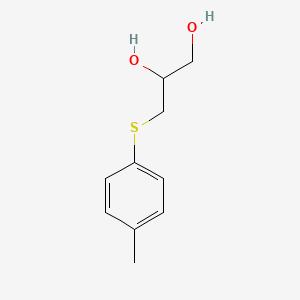
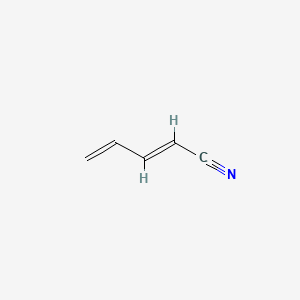
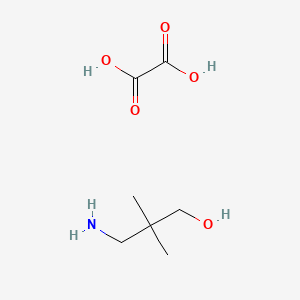
![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)


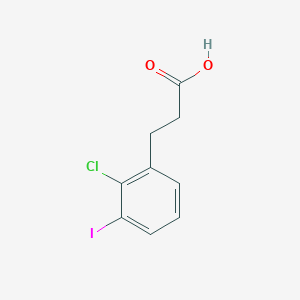

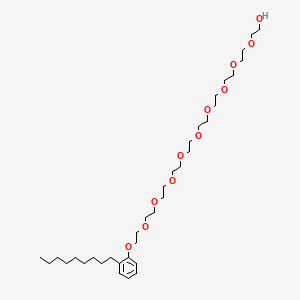
![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)
![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)
